Gliderinin
Description
Structural predictions suggest a polysulfated glycosaminoglycan backbone or heterocyclic aromatic system, though confirmatory spectral data (e.g., 13C-NMR, IR) are unavailable in the provided sources.
Properties
CAS No. |
95507-60-1 |
|---|---|
Molecular Formula |
C29H42O4 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,10S,12aS)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-13-oxo-3,4,4a,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C29H42O4/c1-25(2)21-9-14-29(6)23(27(21,4)12-10-22(25)31)20(30)15-19-18-16-26(3,24(32)33)11-7-17(18)8-13-28(19,29)5/h15-17,21-23,31H,7-14H2,1-6H3,(H,32,33)/t17-,21-,22-,23+,26-,27-,28+,29+/m0/s1 |
InChI Key |
GTEBNRQRSIJPHQ-XFFWNHRZSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5C4=CC(CC5)(C)C(=O)O)C)C)C |
Isomeric SMILES |
C[C@@]1(CC[C@H]2CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1)C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5C4=CC(CC5)(C)C(=O)O)C)C)C |
Synonyms |
gliderinin glyderinine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
2.1. Functional Analogues: Heparinoids
Heparinoids, such as Hirudoid (heparinoid gel), share anticoagulant and anti-inflammatory properties with Gliderinin’s hypothesized profile. Key differences may include:
Note: this compound’s data are speculative due to absent direct evidence.
2.2. Structural Analogues: Pyridine/Pyrimidine Derivatives
If this compound is a heterocyclic compound, comparisons with pyridine/pyrimidine derivatives (e.g., antimicrobial/antiviral agents) are relevant. A generalized table, modeled after and , illustrates key parameters:
*Estimated based on heparinoid/pyridine analogues.
Research Findings and Gaps
- Pharmacological Data : Unlike Hirudoid, this compound lacks clinical trial data or pharmacokinetic profiles (e.g., absorption, half-life). Hirudoid’s efficacy in reducing edema (AUC >0.7 in clinical studies) sets a benchmark for future this compound validation.
- Structural Analysis : emphasizes the need for 13C-NMR and IR data to confirm this compound’s structure, akin to standardized spectral tables for organic compounds.
- Toxicity Profiles: No this compound toxicity data exist, whereas Hirudoid’s safety is well-documented .
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